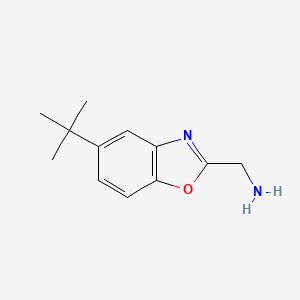

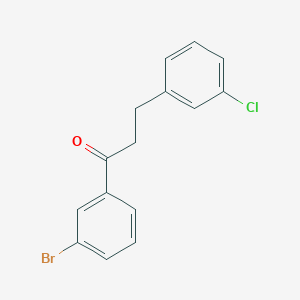

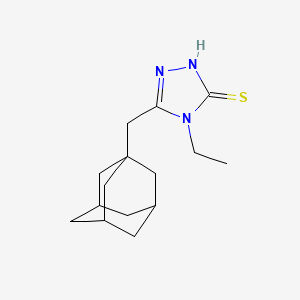

![molecular formula C6H5N5O2 B1293043 7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 89488-18-6](/img/structure/B1293043.png)

7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is known for its potential biological activity. This particular compound has been of interest due to its potential use in the synthesis of biologically active molecules and its antimicrobial properties .

Synthesis Analysis

The synthesis of related triazolopyrimidine derivatives has been achieved through various one-pot reactions. For instance, a series of 5-amino-7-aryl-7,8-dihydro-[1,2,4]triazolo[4,3-a]-pyrimidine-6-carbonitriles were synthesized using a one-pot reaction involving 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes, with NaOH as a catalyst . Another study reported the efficient one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines, which demonstrated excellent yield and regioselectivity . These methods highlight the versatility and efficiency of synthesizing triazolopyrimidine derivatives, which could be applicable to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives has been extensively studied. For example, triorganotin(IV) complexes of a similar compound, 7-amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid, were characterized using various spectroscopic techniques and X-ray crystallography . These studies provide insights into the coordination chemistry and molecular geometry of triazolopyrimidine derivatives, which are crucial for understanding the reactivity and potential applications of this compound.

Chemical Reactions Analysis

The reactivity of triazolopyrimidine derivatives has been explored in various substitution reactions. For instance, 7-aminotriazolopyridines were subjected to reactions with sulfuric acid, bromination, acylation, and alkylation, leading to a range of substituted products . These reactions demonstrate the ambident nature of the aminotriazolopyridines, which could be relevant for the chemical modification of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives have been studied in different crystal environments. For example, the molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid was reported in both dimethylformamide and water monosolvates, revealing different supramolecular architectures based on hydrogen bonding and π-π stacking interactions . These findings provide valuable information on the solvation effects and intermolecular interactions that could influence the properties of this compound.

Scientific Research Applications

Antibacterial Activity

1,2,4-Triazole and its derivatives, including 7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid, have been identified as potent inhibitors of several key bacterial proteins, such as DNA gyrase, topoisomerase IV, and penicillin-binding protein. These compounds are recognized for their broad-spectrum antibacterial activity against various clinically significant organisms, including drug-resistant forms. Such hybrids demonstrate potential in treating bacterial infections due to their dual or multiple mechanisms of action, offering an alternative in the battle against antibiotic-resistant strains of bacteria like Staphylococcus aureus (Li & Zhang, 2021).

Agricultural and Pharmaceutical Applications

Amino-1,2,4-triazoles serve as a primary material in the fine organic synthesis industry, finding application in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their role extends to the creation of analytical reagents, flotation reagents, heat-resistant polymers, and products with fluorescent properties, illustrating the versatility of 1,2,4-triazole derivatives in enhancing the efficacy and safety of agricultural and medical products (Nazarov et al., 2021).

Synthesis and Chemical Properties

Recent research has focused on the reactivity and chemical transformations of 1,2,4-triazole derivatives, including studies on their synthesis, physico-chemical properties, and their use as intermediates in organic synthesis. These studies shed light on the prospective utility of these compounds in developing new materials and chemical entities, highlighting the significant interest in 1,2,4-triazole derivatives among scientists from various fields such as pharmaceutical, medical, and agricultural research (Parchenko, 2019).

Biological and Medicinal Applications

Pyrimidine derivatives, closely related to triazole compounds, have been explored for their wide range of biological and medicinal applications. These include antimicrobial, anticancer, anti-inflammatory, antitubercular, anticonvulsant, and antihypertensive activities, among others. The structural flexibility of pyrimidine allows for the synthesis of compounds with targeted biological activities, offering pathways for the development of new therapeutic agents (Natarajan et al., 2022).

Mechanism of Action

Target of Action

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been reported to possess various biological properties . They can act as antifungal, antitubercular, and antibacterial agents . They are also reported as antitumor agents, corticotropin-releasing factor 1 receptor antagonists, or calcium channel modulators .

Mode of Action

It’s known that [1,2,4]triazolo[1,5-a]pyrimidines can inhibit the influenza virus rna polymerase pa–pb1 subunit heterodimerization . They can also exert anti-inflammatory activity through COX-2 inhibition .

Biochemical Pathways

[1,2,4]triazolo[1,5-a]pyrimidines have been reported to inhibit the inflammatory response in raw 2647 macrophages in vitro . They can decrease the production of inflammatory factors such as nitric oxide (NO) and inflammatory cytokines including TNF-α and IL-6 .

Result of Action

[1,2,4]triazolo[1,5-a]pyrimidines have been reported to display moderate antiproliferative activities against cancer cells . They can also significantly decrease the production of inflammatory factors .

Safety and Hazards

One of the compounds, the 7-oxo-2-(trifluoromethyl)-4,7-dihydro-1,2,4-triazolo[5,1-a]pyrimidine-6-carboxylic acid, was found to be a very potent inhibitor, being able to inhibit 92% growth of M. tuberculosis H(37)R(v) at 6.25 microg/mL concentration. At the same time, it proved to be non-toxic to mammalian cells (IC(50) > 62.5 microg/mL in VERO cells) .

properties

IUPAC Name |

7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5O2/c7-4-3(5(12)13)1-8-6-9-2-10-11(4)6/h1-2H,7H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSICDOKXJVZBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC=NN2C(=C1C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89488-18-6 |

Source

|

| Record name | 7-Amino[1.2.4]triazolo[1.5-a]pyrimidine-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292970.png)

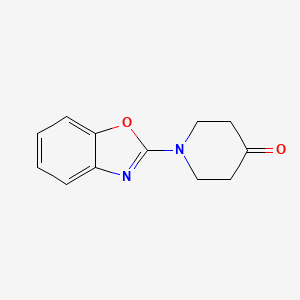

![[1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1292979.png)

![[1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1292981.png)

![2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine](/img/structure/B1292982.png)